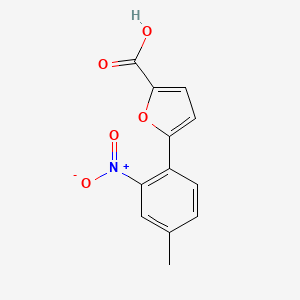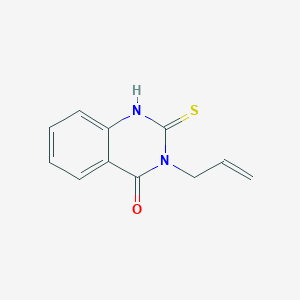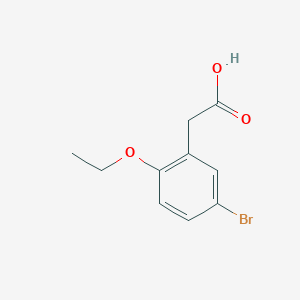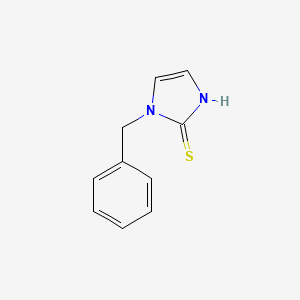
Acide 5-(4-méthyl-2-nitrophényl)furan-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as 5-MNPFCA, is a nitrophenyl furan derivative that has been studied extensively as a versatile synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white, crystalline solid with a molecular weight of 208.2 g/mol and a melting point of 121-123°C. 5-MNPFCA is used as a starting material in the synthesis of a wide range of compounds, including amines, ketones, and other aromatic compounds.
Applications De Recherche Scientifique
Agents antimycobactériens
Les acides 5-phényl-furan-2-carboxyliques, y compris l'acide 5-(4-méthyl-2-nitrophényl)furan-2-carboxylique, sont apparus comme une nouvelle classe prometteuse d'agents antimycobactériens . Ces composés ont la capacité d'interférer avec l'homéostasie du fer, qui est cruciale pour la survie et la virulence des mycobactéries .
Traitement de la tuberculose
Ces composés sont étudiés pour leur potentiel dans le traitement de la tuberculose (TB), une maladie causée par Mycobacterium tuberculosis . La maladie est un problème majeur de santé publique mondial, et le développement de nouveaux médicaments agissant sur des cibles moléculaires inexplorées est une nécessité .
Inhibiteurs de l'acquisition du fer
Les composés sont en cours de développement en tant qu'inhibiteurs de la salicylate synthase MbtI de M. tuberculosis . Cette enzyme catalyse la première réaction de la biosynthèse de sidérophores spécifiques (mycobactines et carboxymycobactines), qui assurent l'approvisionnement en fer de Mtb .
Découverte de médicaments
L'this compound est un composé chimique polyvalent utilisé dans la recherche scientifique. Il présente des propriétés intrigantes et trouve des applications dans divers domaines, y compris la découverte de médicaments.
Science des matériaux
Ce composé trouve également des applications dans le domaine de la science des matériaux. Ses propriétés uniques en font une ressource précieuse dans le développement de nouveaux matériaux.
Synthèse organique
L'this compound est utilisé en synthèse organique. Sa structure et sa réactivité uniques en font un bloc de construction utile dans la synthèse de molécules organiques complexes.
Mécanisme D'action
Target of Action
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as MNFA, has been a focus of research due to its potential applications in the fields of medicine, pharmacology, and materials science. The primary targets of MNFA are the siderophore-mediated iron acquisition pathways in Mycobacterium tuberculosis . Specifically, it inhibits the salicylate synthase MbtI from M. tuberculosis , which catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), ensuring the supply of iron in Mtb .
Mode of Action
By inhibiting the MbtI enzyme, MNFA disrupts the production of siderophores, which are crucial for iron acquisition in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host .
Biochemical Pathways
The primary biochemical pathway affected by MNFA is the siderophore-mediated iron acquisition pathway in Mtb . By inhibiting the MbtI enzyme, MNFA disrupts the production of mycobactins and carboxymycobactins . These siderophores play a crucial role in iron acquisition, which is essential for various processes that allow the establishment and maintenance of the infection in the host .
Result of Action
The primary result of MNFA’s action is the disruption of iron homeostasis in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host . By inhibiting the production of siderophores, MNFA potentially weakens the bacteria’s ability to survive in the host, making it a promising candidate for the development of new antimycobacterial agents .
Propriétés
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSSRIPGQQOYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350858 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-91-8 |
Source


|
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methyl-2-nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)



![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![4-[2-(Acetylamino)ethoxy]benzoic acid](/img/structure/B1269346.png)



![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)



